Copolymerization Reactivity Ratios: Vinylbenzylamine vs. Styrene vs. Protected Analog
In free-radical copolymerization with styrene (S) at 60°C using AIBN initiation in toluene/DMSO, 4-vinylbenzylamine (VBA) exhibits a reactivity ratio r_VBA = 2.15 while r_S = 0.45, indicating strong preferential incorporation of VBA into the growing copolymer chain [1]. This contrasts sharply with the trifluoroacetamide-protected analog (VBAF), which displays near-ideal azeotropic behavior with r_VBAF = 0.93 and r_S = 1.03 [1]. The Q-e values further quantify this difference: VBA shows higher Q (0.82) and strongly negative e (-1.48), whereas VBAF shows Q = 0.35 and e = -0.48, demonstrating that the unprotected primary amine substantially increases both resonance stabilization and electron-donating character at the vinyl group [1].
| Evidence Dimension | Reactivity ratios (r1, r2) in copolymerization with styrene |
|---|---|
| Target Compound Data | r_VBA = 2.15; Q = 0.82, e = -1.48 |
| Comparator Or Baseline | Protected analog VBAF: r_VBAF = 0.93, r_S = 1.03; Q = 0.35, e = -0.48; Styrene baseline: r_S = 0.45 (with VBA) |
| Quantified Difference | r_VBA is 4.78× higher than r_S and 2.31× higher than r_VBAF; Q value 2.34× higher than VBAF; e value 3.08× more negative than VBAF |
| Conditions | 60°C, AIBN initiator, toluene (VBA) or DMSO (VBAF) solvent, solution polymerization |
Why This Matters
The elevated r_VBA/r_S ratio enables gradient copolymer architectures with VBA-enriched segments, whereas the protected analog produces uniform random copolymers—a critical selection criterion for designing functional polymer microstructures.
- [1] Charreyre, M.T. et al. (1994). Radically initiated copolymers of styrene with 4-vinylbenzylamine and its trifluoroacetamide derivative. 1. Kinetic studies of solution polymerization. Macromolecular Chemistry and Physics, 195(6), 2141-2152. View Source
